

Recommended Dosing & Dose Modification Guidelines

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Avutometinib

CAS No.: 946128-88-7

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The recommended starting dose for the **avutometinib** and defactinib combination is detailed in the table below [1] [2] [3].

Drug	Recommended Starting Dose	Schedule	Cycle Duration
Avutometinib	3.2 mg (four 0.8 mg capsules)	Orally, twice weekly (e.g., Day 1 & Day 4)	3 weeks on, 1 week off (28-day cycle)
Defactinib	200 mg (one tablet)	Orally, twice daily	3 weeks on, 1 week off (28-day cycle)

Dose reductions are implemented in a step-wise manner. The table below outlines the dose levels for both drugs [1].

Dose Level	Avutometinib Dose	Defactinib Dose
Starting Dose	3.2 mg twice weekly	200 mg twice daily
First Reduction	2.4 mg twice weekly	200 mg twice daily
Second Reduction	1.6 mg twice weekly	200 mg twice daily

The RAMP 201 trial also evaluated a low starting dose of **avutometinib** 1.6 mg twice weekly with defactinib 200 mg twice daily, which may inform individualized dosing strategies [4].

Adverse Events & Management Protocols

Managing adverse events (AEs) promptly is crucial for maintaining patients on therapy. The following table summarizes the key AEs and corresponding management actions based on clinical trial data and prescribing information [1] [4] [5].

Adverse Event	Recommended Monitoring	Management Actions
Ocular Toxicities (e.g., visual impairment, vitreoretinal disorders)	Comprehensive ophthalmic exam at baseline, prior to Cycle 2, every 3 cycles thereafter, and as clinically indicated [1].	Withhold avutometinib and defactinib until improvement, then resume at same or reduced dose. Permanently discontinue for any Grade 4 ocular toxicity [1].
Serious Skin Toxicities (e.g., photosensitivity, severe cutaneous adverse reactions)	Monitor for skin toxicities [1]. Prophylactic medications for rash (hydrocortisone cream, moisturizer, sunscreen, systemic antibiotic) were used in the RAMP 201 trial during the first two cycles [4].	Interrupt, reduce, or permanently discontinue based on severity, tolerability, and duration [1].
Hepatotoxicity (Elevated AST/ALT)	Monitor liver function tests (LFTs) prior to each cycle, on Day 15 of the first 4 cycles, and as clinically indicated [1].	Withhold, reduce, or discontinue based on severity and persistence of the abnormality [1].
Rhabdomyolysis (Elevated Creatine Phosphokinase - CPK)	Monitor CPK levels prior to each cycle, on Day 15 of the first 4 cycles, and as clinically indicated [1]. If increased CPK occurs, evaluate for rhabdomyolysis or other causes [1].	Withhold, reduce, or permanently discontinue based on severity and duration. In RAMP 201, CPK elevation was the most common Grade ≥ 3 AE (24%) and the most frequent cause of dose interruption (38%) [4] [5].

Adverse Event	Recommended Monitoring	Management Actions
Other Common AEs (Diarrhea, Nausea, Fatigue, Edema)	Monitor clinically.	Supportive care, dose interruptions, or reductions. In RAMP 201, diarrhea was a Grade ≥ 3 AE in 8% of patients [4].

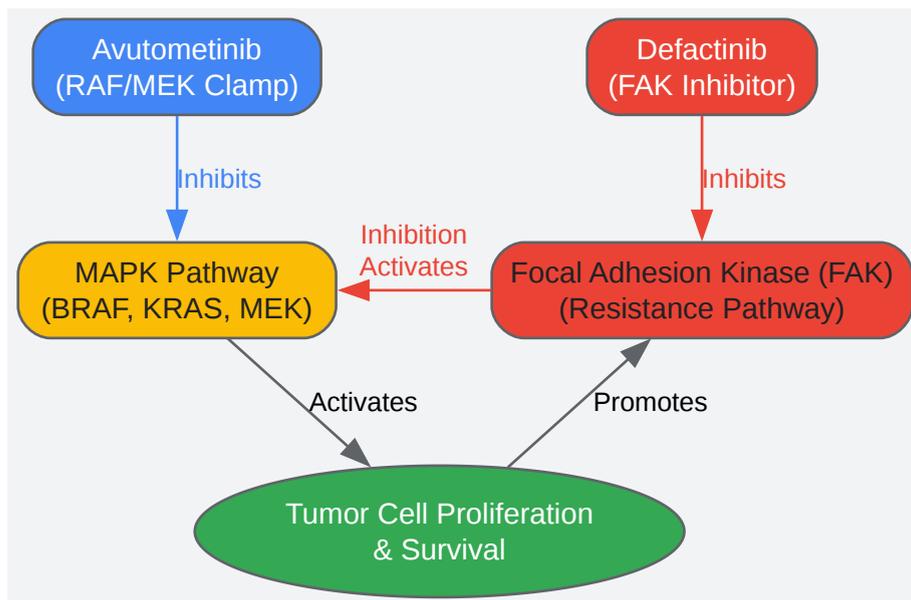
Clinical Trial Safety Data from RAMP 201

The phase 2 RAMP 201 trial provides robust data on the real-world impact of AEs on dosing:

- **Dose Interruptions:** 80% of patients experienced an AE leading to dose interruption [5].
- **Dose Reductions:** 37% of patients required a dose reduction [5].
- **Treatment Discontinuation:** 10% of patients discontinued treatment permanently due to AEs, indicating that most AEs were manageable with dose modifications [1] [4].

Experimental Protocol & Rationale

The unique mechanism of this combination therapy involves dual-pathway inhibition.



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Mechanism of Action & Rationale for Combination:

- **Avutometinib** is a first-in-class RAF/MEK clamp. Unlike MEK-only inhibitors, it inhibits MEK kinase activity while simultaneously inducing inactive complexes of MEK with ARAF, BRAF, and CRAF. This prevents the compensatory reactivation of MEK by upstream RAF, which is a known resistance mechanism to MEK-only inhibitors [6] [7].
- **Defactinib** is a selective inhibitor of Focal Adhesion Kinase (FAK). Preclinical models show that inhibition of the MAPK pathway by **avutometinib** leads to a compensatory activation of FAK, a key adaptive resistance mechanism. The addition of defactinib blocks this resistance pathway, creating a more complete and durable anti-tumor response [4] [8] [7].

Dosing Schedule Rationale: The intermittent dosing schedule (3 weeks on, 1 week off) was established in the phase 1 FRAME trial to improve the tolerability of the combination while maintaining pharmacodynamically active drug concentrations [6] [9].

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To cite this document: Smolecule. [Recommended Dosing & Dose Modification Guidelines].

Smolecule, [2026]. [Online PDF]. Available at:

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